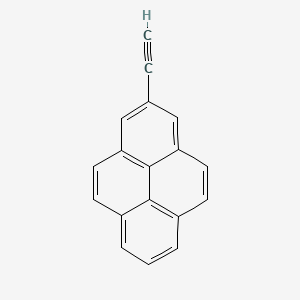
Pyrene, 2-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene, 2-ethynyl-, also known as Pyrene, 2-ethynyl-, is a useful research compound. Its molecular formula is C18H10 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrene, 2-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrene, 2-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Materials Science Applications
1.1 Organic Light Emitting Diodes (OLEDs)
Pyrene derivatives, including 2-ethynyl-pyrene, are utilized in the development of OLEDs due to their excellent luminescent properties. The incorporation of pyrene into polymer matrices enhances the efficiency of light emission, making it suitable for display technologies .
1.2 Metal-Organic Frameworks (MOFs)
Pyrene-based MOFs are gaining attention for their multifunctional properties. These frameworks can be designed for applications in gas adsorption, separation processes, and catalysis. The unique electronic structure of pyrene allows for tunable interactions with guest molecules, leading to improved performance in various chemical processes .
| Application | Description |
|---|---|
| OLEDs | Enhances light emission efficiency in display technologies. |
| MOFs | Used for gas adsorption, separation, and catalysis due to tunable interactions with guest molecules. |
Biochemical Applications
2.1 Inhibition of Carcinogenic Compounds
Research indicates that 2-ethynyl-pyrene can inhibit the binding of carcinogenic compounds such as 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) to DNA. This property highlights its potential use as a chemopreventive agent in skin cancer studies . The ethynyl substituent plays a crucial role in enhancing the inhibitory effects on DNA binding, making it a candidate for further investigation in cancer prevention strategies.
2.2 Nucleic Acid Binding
Pyrene derivatives are also explored for their ability to bind nucleic acids effectively. This property is significant in designing synthetic receptors that can selectively interact with DNA or RNA, which is vital for developing diagnostic tools and therapeutic agents .
| Application | Description |
|---|---|
| Carcinogen Inhibition | Inhibits binding of carcinogens to DNA, suggesting potential for cancer prevention strategies. |
| Nucleic Acid Binding | Effective interaction with nucleic acids, useful for diagnostics and therapeutics. |
Environmental Applications
3.1 Detection of Polycyclic Aromatic Hydrocarbons (PAHs)
Pyrene derivatives are employed in environmental monitoring due to their ability to serve as indicators for the presence of PAHs in ecosystems. Their fluorescence properties enable sensitive detection methods that can quantify PAH concentrations in various environmental samples .
3.2 Photocatalysis
The photocatalytic properties of pyrene derivatives have been investigated for their potential to degrade environmental pollutants under UV light exposure. This application is crucial for developing sustainable methods to mitigate pollution and improve environmental health .
| Application | Description |
|---|---|
| PAH Detection | Used as indicators for monitoring PAH levels in environmental samples through fluorescence. |
| Photocatalysis | Investigated for degradation of pollutants using UV light, contributing to pollution control efforts. |
Propriétés
Numéro CAS |
146445-96-7 |
|---|---|
Formule moléculaire |
C18H10 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2-ethynylpyrene |
InChI |
InChI=1S/C18H10/c1-2-12-10-15-8-6-13-4-3-5-14-7-9-16(11-12)18(15)17(13)14/h1,3-11H |
Clé InChI |
VVMDWPNNECNGTO-UHFFFAOYSA-N |
SMILES |
C#CC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
SMILES canonique |
C#CC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Synonymes |
2-ethynylpyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















